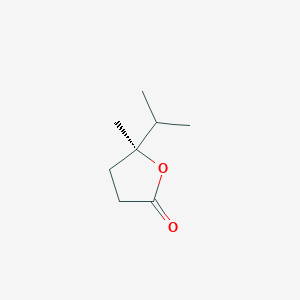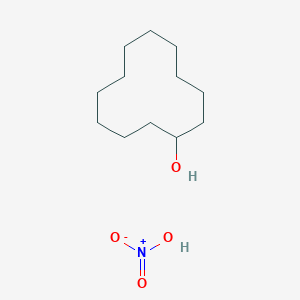![molecular formula C9H7N5 B14595862 4-Methyltetrazolo[1,5-a]quinoxaline CAS No. 61148-27-4](/img/structure/B14595862.png)
4-Methyltetrazolo[1,5-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyltetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the fusion of a tetrazole ring with a quinoxaline structure, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyltetrazolo[1,5-a]quinoxaline typically involves the azide cyclocondensation of 2-chloro-3-methylquinoxaline. This reaction is carried out by treating 2-chloro-3-methylquinoxaline with sodium azide in an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO), under reflux conditions . The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to yield the desired tetrazoloquinoxaline derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyltetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Oxidation Products: Quinoxalin-4-ones.
Reduction Products: Hydrazino derivatives.
Substitution Products: Tetrazoloquinoxaline derivatives.
Applications De Recherche Scientifique
4-Methyltetrazolo[1,5-a]quinoxaline has garnered significant interest in scientific research due to its diverse applications:
Mécanisme D'action
The mechanism of action of 4-Methyltetrazolo[1,5-a]quinoxaline involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to its ability to undergo oxidation and form reactive intermediates that can interact with cellular components. For instance, the oxidation of this compound leads to the formation of quinoxalin-4-ones, which can induce DNA damage and inhibit cell proliferation . The exact molecular targets and pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
4-Methyltetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoline: This compound shares a similar tetrazole-quinoline structure and exhibits comparable biological activities.
s-Triazolo[4,3-a]quinoxaline: Another related compound that undergoes similar oxidation reactions to form quinoxalin-4-ones.
Quinoxaline Derivatives: These include various substituted quinoxalines that are used in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group, which influences its reactivity and biological properties.
Propriétés
Numéro CAS |
61148-27-4 |
|---|---|
Formule moléculaire |
C9H7N5 |
Poids moléculaire |
185.19 g/mol |
Nom IUPAC |
4-methyltetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H7N5/c1-6-9-11-12-13-14(9)8-5-3-2-4-7(8)10-6/h2-5H,1H3 |
Clé InChI |
BVEPTXWZDNARLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N3C1=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)



![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)

![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)



